molecular formula C28H23BrN2OS B2800140 (Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 475100-76-6

(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2800140
CAS No.: 475100-76-6
M. Wt: 515.47
InChI Key: GUYMJRCUFGLWIT-FJBFXRHMSA-N
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Description

(Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide (CAS 475100-76-6) is a chemically synthesized organic compound featuring a thiazole core. The thiazole moiety is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide range of bioactive molecules and approved therapeutics . Thiazole-containing compounds are extensively researched for their potential to interact with various biological targets and are frequently explored in early-stage drug discovery for applications such as kinase inhibition, anticancer activity, and the modulation of G protein-coupled receptors (GPCRs) . As a building block, this compound offers researchers a versatile scaffold for chemical diversification and structure-activity relationship (SAR) studies. The product is supplied with guaranteed high purity and identity. This chemical is strictly For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMJRCUFGLWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties. This compound's unique structure, featuring multiple phenyl groups and a methoxy substitution, enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C28H23BrN2OS, with a molecular weight of 515.47 g/mol. Its structure can be represented as follows:

Component Description
IUPAC Name 4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine; hydrobromide
CAS Number 475100-76-6
Molecular Weight 515.47 g/mol
Purity Typically ≥ 95%

Biological Activity

Preliminary studies have indicated that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Research has shown that thiazole derivatives possess significant antimicrobial properties. The presence of the methoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer activity. For instance, derivatives of thiazole have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Inhibition of Monoamine Oxidase (MAO) : Studies involving related thiazole compounds indicate potential MAO inhibitory activity, which is relevant for treating neurodegenerative diseases and depression .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity due to the presence of phenolic structures, which are known to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • In a study assessing various thiazole derivatives for anticancer activity, specific compounds showed IC50 values in the micromolar range against breast and colon cancer cell lines .
  • Another research focused on the synthesis of thiazole-based MAO inhibitors revealed promising results with selectivity towards MAO-B isoforms, suggesting potential applications in neuropharmacology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
  • Cell Membrane Interaction : The lipophilic nature due to phenolic substitutions may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound’s thiazole ring distinguishes it from thiadiazole-based analogs (e.g., Compounds 6 and 8a), which may alter electronic properties and binding affinities .

Salt Form : The hydrobromide counterion in the target compound and its hydrazine analog improves aqueous solubility relative to neutral thiadiazoles like Compound 6 .

Cardioprotective Efficacy

The target compound’s structural analog, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , demonstrated superior cardioprotective activity in hypoxia models compared to reference drugs Levocarnitine and Mildronate . Specifically, it reduced smooth muscle contractile response to hypoxia by 45% versus 32% for Levocarnitine . This suggests that the thiazole core combined with a methoxyphenyl substituent is critical for modulating hypoxic stress pathways.

Anticancer and Antimicrobial Potential

The absence of a pyridine or acetyl group in the target compound may limit its anticancer utility but enhance cardiovascular specificity.

Q & A

Q. What experimental approaches can identify synergistic effects with existing therapeutics?

  • Methodology :
  • Combination Index (CI) : Use Chou-Talalay method to evaluate synergy with Levocarnitine in reducing muscle contractility .
  • Transcriptomic Profiling : Perform RNA-seq on treated tissues to identify co-regulated pathways (e.g., oxidative stress response) .

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